Cas no 2137728-39-1 (4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-)

4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)- 化学的及び物理的性質
名前と識別子
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- 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-
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- インチ: 1S/C10H14N2O3/c1-12(2)9-7(10(13)14)11-8(15-9)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,13,14)
- InChIKey: NJLTXFBADBOFOC-UHFFFAOYSA-N
- ほほえんだ: O1C(N(C)C)=C(C(O)=O)N=C1C1CCC1
4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376676-10.0g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 10.0g |
$4914.0 | 2023-03-02 | ||
Enamine | EN300-376676-1.0g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-376676-2.5g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 2.5g |
$2240.0 | 2023-03-02 | ||
Enamine | EN300-376676-0.25g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 0.25g |
$1051.0 | 2023-03-02 | ||
Enamine | EN300-376676-0.05g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 0.05g |
$959.0 | 2023-03-02 | ||
Enamine | EN300-376676-0.5g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 0.5g |
$1097.0 | 2023-03-02 | ||
Enamine | EN300-376676-5.0g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 5.0g |
$3313.0 | 2023-03-02 | ||
Enamine | EN300-376676-0.1g |
2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
2137728-39-1 | 0.1g |
$1005.0 | 2023-03-02 |
4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)- 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-に関する追加情報
Introduction to 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino) and Its CAS No. 2137728-39-1
The compound 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino), identified by the CAS number 2137728-39-1, represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound features a unique structural framework that has garnered considerable attention for its potential applications in drug development. The oxazole ring, a five-membered aromatic ring containing one oxygen atom, serves as the core structure, which is further modified by the presence of a cyclobutyl group at the 2-position and a dimethylamino group at the 5-position. Such modifications enhance the molecule's pharmacological properties, making it a promising candidate for further investigation.
In recent years, there has been growing interest in oxazole derivatives due to their diverse biological activities. The 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino) compound exhibits notable characteristics that make it particularly attractive for medicinal applications. The cyclobutyl substituent introduces steric hindrance, which can influence the compound's interactions with biological targets, while the dimethylamino group enhances basicity and solubility. These features are critical in determining the compound's efficacy and pharmacokinetic profile.
Current research in medicinal chemistry increasingly focuses on developing small-molecule inhibitors that target specific enzymes or receptors involved in disease pathways. The structural motifs present in 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino) align well with this trend. For instance, oxazole derivatives have been shown to exhibit antimicrobial and anti-inflammatory properties. The presence of the dimethylamino group further suggests potential activity against enzymes that require interaction with basic functional groups, such as certain kinases or proteases.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for drug discovery. By modifying its structure, chemists can fine-tune its biological activity to achieve desired therapeutic effects. For example, computational modeling studies have indicated that variations in the cyclobutyl moiety can significantly alter binding affinity to specific protein targets. This flexibility makes 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino) an invaluable tool for designing novel therapeutics.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, have been employed to improve yield and purity. These methodologies are essential for producing sufficient quantities of the compound for preclinical studies. The growing interest in green chemistry has also driven efforts to develop more sustainable synthetic routes, reducing waste and minimizing environmental impact.
Preclinical studies have begun to explore the pharmacological potential of 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino). Initial findings suggest that it may exhibit inhibitory effects on certain enzymes linked to metabolic disorders and inflammation. Additionally, its ability to cross cell membranes makes it a candidate for developing treatments targeting intracellular pathways. These early results are encouraging and warrant further investigation into its therapeutic applications.
The role of computational chemistry in understanding molecular interactions cannot be overstated. By employing techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into how 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino) interacts with biological targets at an atomic level. This information is crucial for optimizing its structure to enhance potency and selectivity. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
Future directions in research may involve exploring derivative compounds generated by modifying specific functional groups within the molecule. For example, replacing the cyclobutyl group with other alkyl or aryl substituents could reveal new pharmacological profiles. Similarly, investigating analogs with different nitrogen-containing heterocycles might uncover additional biological activities. These explorations will contribute to expanding the chemical space available for drug development.
The broader significance of compounds like 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino) lies in their potential to address unmet medical needs through innovative chemical design. As our understanding of disease mechanisms advances, so does the demand for targeted therapies. This compound exemplifies how structural innovation can lead to breakthroughs in medicine by providing new tools for therapeutic intervention.
In conclusion,4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino) (CAS No., 2137728-39-1) represents a promising area of research with significant implications for medicinal chemistry and drug development. Its unique structural features offer potential advantages in targeting various disease-related pathways. Continued investigation into this compound and its derivatives will likely yield valuable insights and contribute to advancements in therapeutic strategies.
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